REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[BH4-].[Na+]>CO>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10] |f:1.2|
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
(15 min)
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
to stand overnight at room temp
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Ether extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over potassium carbonate and evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC2=CC=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |